N-Demethyl Ricinine-13C3
CAS No.: 1391053-00-1
Cat. No.: VC0135972
Molecular Formula: C7H6N2O2
Molecular Weight: 153.114
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391053-00-1 |
---|---|
Molecular Formula | C7H6N2O2 |
Molecular Weight | 153.114 |
IUPAC Name | 4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)/i2+1,3+1,6+1 |
Standard InChI Key | MWGIDWPSRDMIQN-BGLDBIDLSA-N |
SMILES | COC1=C(C(=O)NC=C1)C#N |
Introduction
Chemical Structure and Properties
N-Demethyl Ricinine-13C3 is an isotopically labeled variant of N-demethyl ricinine, featuring three carbon-13 atoms in its structure. The compound has a molecular formula of C4¹³C3H6N2O2 and a molecular weight of 153.11 g/mol . Structurally, it contains a pyridine ring with a cyano group and a methoxy group, similar to its parent compound ricinine, but lacks the N-methyl group.
Structural Characteristics
N-Demethyl Ricinine-13C3 features a pyridine ring structure which contains three ¹³C isotopes specifically positioned in the ring. This structural arrangement is represented by the SMILES notation: CO[13C]1=C(C#N)C(=O)N[13CH]=[13CH]1 . The compound retains the basic framework of ricinine but differs in the absence of the N-methyl group, which is replaced by a hydrogen atom on the nitrogen.
Physical and Chemical Properties
As a neat reference standard, N-Demethyl Ricinine-13C3 is typically stored at +4°C, though it can be shipped at room temperature . The compound's chemical properties are largely determined by its pyridine ring structure and functional groups, which influence its solubility, stability, and reactivity in various chemical and biological systems.
Property | Value | Source |
---|---|---|
Molecular Formula | C4¹³C3H6N2O2 | |
Molecular Weight | 153.11 g/mol | |
CAS Number | 1391053-00-1 | |
Non-labeled CAS | 21642-98-8 | |
Storage Temperature | +4°C | |
Physical State | Neat (pure compound) |
Natural Occurrence and Biosynthesis
N-Demethyl ricinine is naturally found in the castor bean plant (Ricinus communis L.) and is primarily formed through the demethylation of ricinine, particularly in senescing leaves.
Formation Through Demethylation
Research has demonstrated that ricinine undergoes N-demethylation in senescent leaves of the castor bean plant . Studies using radiolabeled ricinine (ricinine-3,5-¹⁴C) have shown that as leaves begin to senesce, ricinine levels decrease while N-demethyl ricinine levels increase, indicating an active demethylation process .
Distribution in Plant Tissues
N-Demethyl ricinine has been detected in various tissues of the castor bean plant, with particularly noteworthy concentrations in:
-
Senescing leaves
-
Stems above the senescent leaves
-
Roots (under certain nutrient-deficient conditions)
Research by Waller and Skursky (1972) found that the specific radioactivity of N-demethyl ricinine in injected senescent leaves was significantly higher than that of ricinine, suggesting rapid demethylation occurring in the leaf veins before the injected radioactive ricinine could equilibrate with endogenous ricinine pools .
Quantitative Distribution in Plant Tissues
The following table summarizes data from research on the distribution of N-demethyl ricinine in different plant tissues:
Translocation and Metabolism
The translocation and metabolism of N-demethyl ricinine within the castor bean plant provide significant insights into the plant's alkaloid management system.
Translocation Patterns
Research using ricinine-3,5-¹⁴C administered to senescent leaves demonstrated that ricinine is translocated throughout the entire plant . Subsequent findings of labeled N-demethyl ricinine in various tissues indicate that both ricinine and its demethylated form are mobile within the plant vascular system.
Analysis of the specific radioactivity of both compounds in different plant tissues revealed that in the stem and senescent leaves, the specific radioactivity ratios between N-demethyl ricinine and ricinine were nearly constant, with N-demethyl ricinine showing approximately 63% of the specific radioactivity of ricinine . This suggests that both compounds are exported from senescent leaves in a relatively constant ratio.
Preferential Accumulation
Studies indicate differential accumulation patterns of transported alkaloids within the plant:
-
Developing fruits and seeds accumulated labeled compounds most rapidly
-
Young growing leaves imported alkaloids from senescent leaves much more quickly than mature leaves
-
Ontogenetically young tissues showed high specific radioactivity and high concentrations of imported alkaloids
The time course analysis revealed increasing deposition of ricinine-¹⁴C in all tissues over time, with "seeds minus coats" showing the highest specific radioactivity—a 29-fold increase between 2 and 138 hours following ricinine-3,5-¹⁴C administration .
Analytical Applications
N-Demethyl Ricinine-13C3 serves important functions in analytical chemistry and research applications.
Use as a Reference Standard
Comparative Analysis with Related Compounds
N-Demethyl Ricinine-13C3 shares structural and functional similarities with several other compounds derived from Ricinus communis and related alkaloids.
Comparison with Related Compounds
The following table presents a comparative analysis of N-Demethyl Ricinine-13C3 with structurally or functionally related compounds:
Structural Relationship to Ricinine
N-Demethyl ricinine is a direct metabolite of ricinine, formed through enzymatic N-demethylation . The structural difference—absence of the N-methyl group—affects its polarity, solubility, and biological activity.
Research indicates that the demethylation process is particularly active in senescent leaves, where specialized enzymes catalyze the conversion . This metabolic relationship highlights the dynamic nature of alkaloid metabolism in the castor bean plant.
Research Applications
The study of N-Demethyl Ricinine-13C3 and its non-labeled counterpart has contributed significantly to various research fields.
Plant Biochemistry Studies
Research on N-demethyl ricinine has provided insights into:
-
Alkaloid metabolism in plants
-
Nutrient recycling during leaf senescence
-
Translocation mechanisms for secondary metabolites
Studies by Waller and Skursky demonstrated that the demethylation of ricinine and subsequent translocation of both ricinine and N-demethyl ricinine represent important aspects of nitrogen conservation and redistribution in the castor bean plant .
Analytical Method Development
The availability of N-Demethyl Ricinine-13C3 as a reference standard has facilitated:
-
Development of sensitive and specific analytical methods
-
Improved quantification procedures for alkaloids in plant materials
-
Enhanced metabolomic profiling techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume